Fascaplysin

Vue d'ensemble

Description

Synthesis Analysis

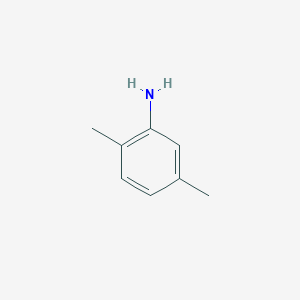

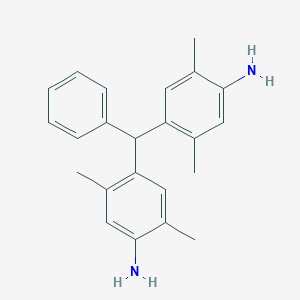

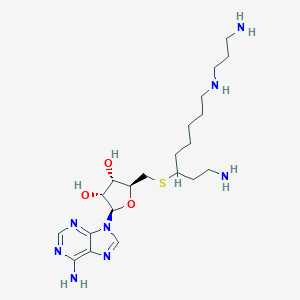

Several methods have been developed for the synthesis of fascaplysin, aiming to replicate its complex molecular structure efficiently. Early attempts by Pelcman and Gribble (1990) achieved the synthesis of fascaplysin in seven steps from indole, utilizing acid-catalyzed cyclization and dehydrogenation processes to yield the pentacycle with over 90% efficiency (Pelcman & Gribble, 1990). Subsequent approaches, such as those by Radchenko, Novikov, and Elyakov (1997), and Zhidkov et al. (2010), introduced simpler and more practical methodologies, further refining the synthesis process and expanding the possibilities for structural modifications of fascaplysin (Radchenko, Novikov, & Elyakov, 1997) (Zhidkov et al., 2010).

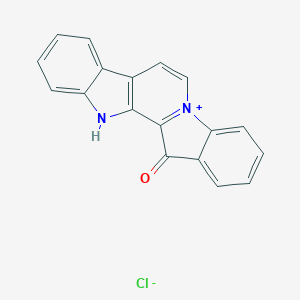

Molecular Structure Analysis

The molecular structure of fascaplysin is characterized by its planar pentacyclic alkaloid framework, which is responsible for its biological activities and interactions with biomolecular targets. Studies have highlighted its ability to intercalate into DNA, influencing various cellular processes. The structure-activity relationship (SAR) studies of fascaplysin and its derivatives have been instrumental in understanding its mechanisms of action and improving its therapeutic potential (Hörmann, Chaudhuri, & Fretz, 2001).

Chemical Reactions and Properties

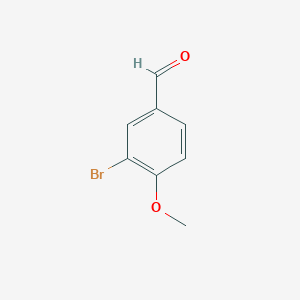

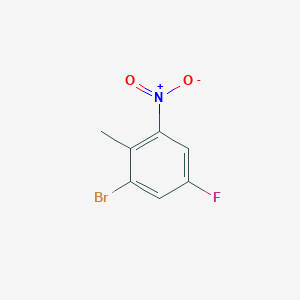

Fascaplysin's chemical properties are closely linked to its indole-based structure, allowing for various chemical reactions that have been explored for the synthesis of derivatives with enhanced or modified biological activities. The reactivity of fascaplysin under different conditions has led to the development of novel compounds with potential applications in cancer therapy and beyond. Its ability to undergo reactions such as bromination and functionalization has opened avenues for the exploration of its pharmacological landscape (Zhidkov et al., 2007).

Physical Properties Analysis

The physical properties of fascaplysin, including solubility, melting point, and stability, are crucial for its application in biological studies and potential therapeutic uses. Its solid-state characteristics and behavior in different solvents influence its bioavailability and efficacy as a pharmacological agent. Understanding these properties is essential for the formulation and delivery of fascaplysin-based drugs.

Chemical Properties Analysis

Fascaplysin's chemical properties, such as its pKa, logP, and reactivity towards nucleophiles and electrophiles, play a significant role in its biological activities and interactions. Its planar structure facilitates DNA intercalation, affecting cell proliferation and inducing apoptosis in cancer cells. The exploration of these properties has contributed to the development of fascaplysin derivatives with improved selectivity and reduced toxicity (Wang et al., 2023).

Applications De Recherche Scientifique

Cancer Treatment : Fascaplysin shows promise as a therapeutic approach for various solid cancers by suppressing tumor growth. It achieves this by inhibiting VEGFR2 and TRKA and downregulating survivin and HIF-1α (Oh et al., 2017). Additionally, it can inhibit tumor growth through apoptosis, anti-angiogenesis, or cell cycle arrest (Yan et al., 2011). Fascaplysin also inhibits tumor cell proliferation and affects DNA conformation, preventing duplication (Hong-ze, 2008).

Lung Cancer : It induces apoptosis and ferroptosis in lung cancer cells and enhances the sensitivity of anti-PD-1 immunotherapy in vivo (Luo & Xu, 2022).

Enhancing Anti-Cancer Drug Efficacy : Fascaplysin may improve the efficacy of targeted anti-cancer drugs and chemotherapeutic agents, such as methotrexate (Oh et al., 2017).

Inhibiting Angiogenesis : As a natural angiogenesis inhibitor, fascaplysin selectively inhibits CDK4, suppresses VEGF expression, and prevents capillary plexus formation (Lin, Yan, & Chen, 2007).

Small Cell Lung Cancer : Fascaplysin shows high cytotoxicity against small cell lung cancer cells, affecting topoisomerase I, DNA integrity, and generating ROS (Hamilton, 2014).

Suicidal Erythrocyte Death : It triggers cell shrinkage and phospholipid scrambling of the erythrocyte cell membrane, which may lead to suicidal erythrocyte death (Mischitelli et al., 2016).

Glioblastoma Treatment : Fascaplysin alkaloids exhibit potent antitumor activity and may improve the treatment of glioblastoma multiforme (Bryukhovetskiy et al., 2016).

Autophagy and Apoptosis : It activates autophagy as a cytoprotective response via ROS and p8 in vascular endothelial cells (Meng et al., 2019) and induces caspase-mediated crosstalk between apoptosis and autophagy in human leukemia HL-60 cells (Kumar et al., 2015).

Antimicrobial and Cytotoxic Properties : Fascaplysin is recognized for its antimicrobial and cytotoxic properties, being a red pigment from the marine sponge Fascaplysinopsis sp (Pelcman & Gribble, 1990).

Potential in Alzheimer's Disease Treatment : Fascaplysin derivatives are considered potent multi-target agents against Alzheimer's disease, suggesting their potential usefulness for AD treatment (Pan et al., 2019).

Propriétés

IUPAC Name |

3-aza-13-azoniapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaen-20-one;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10N2O.ClH/c21-18-13-6-2-4-8-15(13)20-10-9-12-11-5-1-3-7-14(11)19-16(12)17(18)20;/h1-10H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWUOOJVYZQILBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C4=[N+](C=C3)C5=CC=CC=C5C4=O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fascaplysine | |

CAS RN |

114719-57-2 | |

| Record name | Fascaplysin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114719-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fascaplysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114719572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

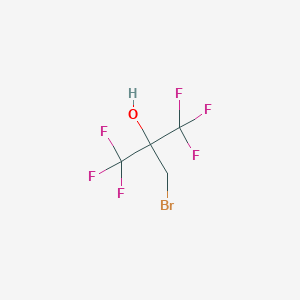

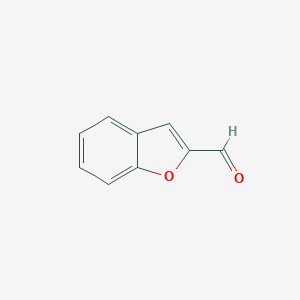

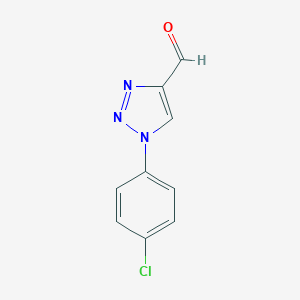

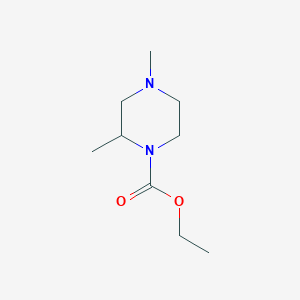

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[3-hydroxy-N-phenylnaphthalene-2-carboxamide]](/img/structure/B45413.png)

![Benzoic acid, 3,3'-[thiobis(2,1-phenyleneazo)]bis[6-hydroxy-](/img/structure/B45420.png)

![Sodium;3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B45421.png)

![(19S)-8-(Ethoxymethyl)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B45431.png)

![N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B45432.png)